molecular formula C14H14N4O B12900653 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-14-0

1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B12900653
CAS No.: 87595-14-0
M. Wt: 254.29 g/mol
InChI Key: YACOBNLKJSURBF-UHFFFAOYSA-N
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Description

1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound belonging to the pyrazolopyrazine family These compounds are characterized by a fused ring system consisting of a pyrazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-5-amino-pyrazole
  • 1-Phenyl-3-methyl-5-propoxy-pyrazole
  • 1-Phenyl-5-methoxy-1H-pyrazolo[3,4-b]pyrazine

Uniqueness: 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine stands out due to its unique combination of a phenyl group and a propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

87595-14-0

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-phenyl-5-propoxypyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C14H14N4O/c1-2-8-19-13-10-15-14-12(17-13)9-16-18(14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

YACOBNLKJSURBF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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